molecular formula C19H19N5OS B11189908 N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B11189908
M. Wt: 365.5 g/mol
InChI Key: QTNQSUYBWAJBLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling of the Rings: The triazole and benzimidazole rings are coupled together using a suitable linker, such as a sulfanyl group.

    Final Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production .

Chemical Reactions Analysis

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or benzimidazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 9H-[1,2,4]triazolo[4,3-a]benzimidazole derivatives with acetamides. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques help confirm the molecular structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that compounds similar to N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazole and benzimidazole moieties are known to interact with DNA and inhibit cell proliferation in various cancer cell lines.
  • Case Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria.
  • Inhibition Studies : The compound demonstrated significant inhibition of bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Mechanism : The presence of the triazole ring is associated with the modulation of inflammatory pathways.
  • Experimental Findings : Animal models have shown decreased levels of pro-inflammatory cytokines upon treatment with related compounds .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

Application AreaPotential BenefitsResearch References
Cancer TreatmentInduction of apoptosis in tumor cells ,
Antimicrobial TherapyEffective against bacterial infections ,
Neurological DisordersPossible treatment for Alzheimer’s disease ,
Anti-inflammatory AgentsReduction of inflammation markers ,

Comparison with Similar Compounds

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as :

    Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring structure but differ in their specific functional groups and overall molecular architecture.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole ring structure but have different substituents and pharmacological properties.

The uniqueness of this compound lies in its combined triazole and benzimidazole rings, which confer a distinct set of biological activities and potential therapeutic applications .

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a benzimidazole-triazole hybrid moiety, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that benzimidazole-triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated strong activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action is thought to involve inhibition of critical enzymes and disruption of microbial cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. coli25 µg/mL
Compound CC. albicans10 µg/mL

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For instance, derivatives with structural similarities have shown cytotoxic effects on various cancer cell lines, including Jurkat (human T-cell leukemia) and Caco II (human colon carcinoma). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Jurkat15
Caco II20
MCF-725

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, while the benzimidazole moiety can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Studies

  • Antimicrobial Screening : A study screened a series of benzimidazole-triazole derivatives for antimicrobial activity using the disc diffusion method. The results indicated that compounds with substitutions at specific positions on the triazole ring exhibited enhanced activity against E. coli and C. albicans .
  • Cytotoxicity Assessment : In vitro studies conducted on Jurkat and Caco II cells revealed that certain derivatives led to significant reductions in cell viability, suggesting potential for further development as chemotherapeutic agents .

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N5OS/c1-12(2)13-7-9-14(10-8-13)20-17(25)11-26-19-23-22-18-21-15-5-3-4-6-16(15)24(18)19/h3-10,12H,11H2,1-2H3,(H,20,25)(H,21,22)

InChI Key

QTNQSUYBWAJBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

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